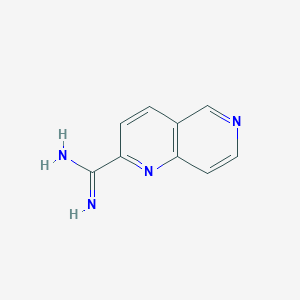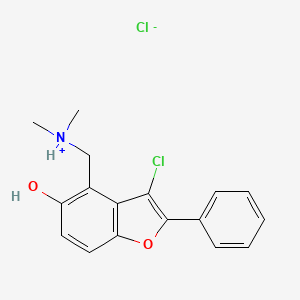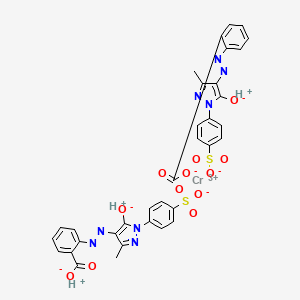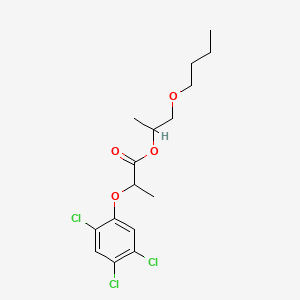
Hexamethylguanidinium difluorotrimethylsilikonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexamethylguanidinium difluorotrimethylsilikonate is an organic compound that features a hexamethylguanidinium cation and a difluorotrimethylsilikonate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexamethylguanidinium difluorotrimethylsilikonate typically involves the reaction of hexamethylguanidine with difluorotrimethylsilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput.
化学反応の分析
Types of Reactions
Hexamethylguanidinium difluorotrimethylsilikonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluorotrimethylsilikonate anion is replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo redox reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield new organosilicon compounds, while redox reactions could result in the formation of different oxidation states of silicon.
科学的研究の応用
Hexamethylguanidinium difluorotrimethylsilikonate has several scientific research applications:
Electrochemistry: The compound is used in the development of solid-state electrolytes for batteries due to its high ionic conductivity and thermal stability.
Materials Science: It is investigated for its potential use in creating new materials with unique structural and thermal properties.
Chemical Synthesis: The compound serves as a reagent in various organic synthesis reactions, contributing to the development of new chemical entities.
作用機序
The mechanism by which hexamethylguanidinium difluorotrimethylsilikonate exerts its effects involves the interaction of its cation and anion with other chemical species. The hexamethylguanidinium cation can stabilize various anionic species, while the difluorotrimethylsilikonate anion can participate in nucleophilic substitution reactions. These interactions are facilitated by the unique structural properties of the compound, which allow for high reactivity and stability under specific conditions .
類似化合物との比較
Hexamethylguanidinium difluorotrimethylsilikonate can be compared with other similar compounds, such as:
Hexamethylguanidinium bis(fluorosulfonyl)imide: This compound also features a hexamethylguanidinium cation but with a different anion, leading to variations in its electrochemical properties and applications.
Hexamethylguanidinium hexafluorophosphate: Another similar compound with a different anion, which affects its thermal and structural properties.
The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct chemical and physical properties that are advantageous for certain applications .
特性
分子式 |
C10H27F2N3Si |
|---|---|
分子量 |
255.42 g/mol |
IUPAC名 |
bis(dimethylamino)methylidene-dimethylazanium;difluoro(trimethyl)silanuide |
InChI |
InChI=1S/C7H18N3.C3H9F2Si/c1-8(2)7(9(3)4)10(5)6;1-6(2,3,4)5/h1-6H3;1-3H3/q+1;-1 |
InChIキー |
QPRXILHGMYBQNW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=[N+](C)C)N(C)C.C[Si-](C)(C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


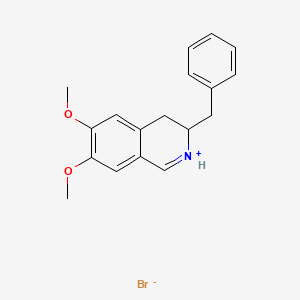
![[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B15345126.png)


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-[4-(2-amino-2-oxoethoxy)phenyl]ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15345148.png)
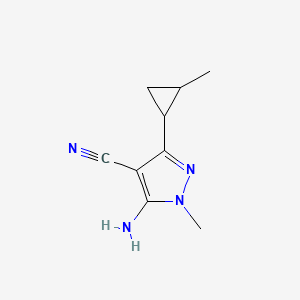
![tert-butyl N-[2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B15345156.png)
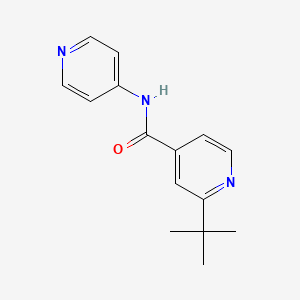
![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B15345165.png)

